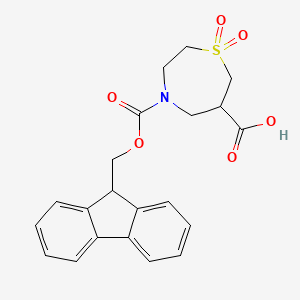

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid is a heterocyclic compound featuring a seven-membered thiazepane ring with one sulfur and one nitrogen atom. The sulfur is oxidized to a sulfone group (1,1-dioxo), and the nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily employed in peptide synthesis and medicinal chemistry as a constrained scaffold due to its rigid thiazepane backbone .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJOIRIULPKTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazepane structure

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the field of organic synthesis and medicinal chemistry.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Its unique structure allows for the probing of biological systems and the development of new biochemical assays.

Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazepane vs. Piperazine :

The structurally related compound 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) replaces the thiazepane with a six-membered piperazine ring. The absence of a sulfone group and the smaller ring size in piperazine derivatives reduce conformational rigidity compared to the thiazepane sulfone .Thiazepane vs. Carbazole Derivatives :

Carbazole-based compounds (e.g., 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole) feature fused aromatic systems, which confer planarity and π-π stacking capabilities absent in thiazepanes. These are often used in optoelectronics, whereas thiazepanes serve as bioactive scaffolds .

Protecting Group Variations

- Fmoc vs. Boc :

The tert-butoxycarbonyl (Boc) group in compounds like 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole is acid-labile, whereas Fmoc is base-labile. This distinction dictates orthogonal deprotection strategies in multi-step syntheses .

Physicochemical Properties

- Solubility: The sulfone and carboxylic acid groups in the target compound enhance hydrophilicity compared to non-sulfonated analogs.

- Stability : Sulfones are chemically inert under basic conditions, making the target compound more stable than sulfide-containing analogs during Fmoc deprotection (typically performed with piperidine) .

Biological Activity

The compound 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid (Fmoc-thiazepane) is a synthetic derivative characterized by its unique structural features, including a fluorene moiety and a thiazepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antitumor, antimicrobial, and other therapeutic effects. This article provides a comprehensive overview of the biological activity of Fmoc-thiazepane, supported by relevant data and research findings.

Structural Features

The compound contains several notable functional groups that contribute to its biological activity:

- Fluorenylmethoxycarbonyl (Fmoc) group : Commonly used in peptide synthesis as a protective group.

- Thiazepane ring : A seven-membered heterocyclic structure that can influence the compound's interaction with biological targets.

- Dioxo functionality : The presence of two carbonyl groups may enhance reactivity and biological interactions.

Molecular Formula

The molecular formula of Fmoc-thiazepane is with a molecular weight of 355.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO4S |

| Molecular Weight | 355.41 g/mol |

| Appearance | White powder |

| Storage Conditions | 2-8°C |

Antitumor Activity

Research indicates that compounds similar to Fmoc-thiazepane exhibit significant antitumor properties. For instance, thiazepane derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Thiazepane Derivatives

A study evaluating the cytotoxic effects of thiazepane derivatives on various cancer cell lines demonstrated that these compounds could effectively reduce cell viability, particularly in breast and lung cancer models. The mechanism involved modulation of signaling pathways related to apoptosis and cell survival.

Antimicrobial Activity

Fmoc-thiazepane also shows promise as an antimicrobial agent. The presence of the thiazepane ring enhances its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Research Findings

- In vitro studies : Demonstrated that Fmoc-thiazepane exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism of Action : Likely involves interference with bacterial cell wall synthesis or function.

Other Biological Activities

Emerging studies suggest that Fmoc-thiazepane may possess additional biological activities, including:

- Anti-inflammatory effects : Potential modulation of inflammatory cytokines.

- Antioxidant properties : May scavenge free radicals, contributing to cellular protection.

The biological activities of Fmoc-thiazepane are attributed to its interaction with specific molecular targets:

- Enzyme inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor modulation : Interaction with receptors can influence cellular signaling pathways critical for growth and survival.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(9H-Fluoren-9-ylmethoxycarbonyl)phenylalanine | Contains a phenylalanine moiety | Antitumor |

| Thiomorpholine derivatives | Similar ring structure | Antimicrobial |

| Acetic acid derivatives | Common functional group | Various |

Fmoc-thiazepane stands out due to its unique combination of structural features that may confer distinct biological properties compared to related compounds.

Q & A

Basic: What are the recommended synthesis and purification methodologies for this compound?

Answer:

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

- Coupling reactions : Use activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the thiazepane core and the Fmoc group .

- Purification : Employ reversed-phase HPLC or column chromatography (silica gel) to isolate the compound, ensuring removal of unreacted intermediates and byproducts. Monitor purity via TLC or LC-MS .

Note : The thiazepane ring’s 1,1-dioxo moiety may require inert atmosphere handling to prevent sulfone degradation during synthesis .

Basic: What handling and storage protocols are critical for maintaining stability?

Answer:

- Storage : Store at –20°C in a desiccator under nitrogen to minimize hydrolysis of the Fmoc group and oxidation of the sulfone .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as Fmoc derivatives may cause sensitization .

- Incompatible materials : Strong acids/bases, oxidizing agents (e.g., HNO₃), and reducing agents (e.g., NaBH₄) can degrade the compound .

Advanced: How does the compound’s stability vary under different reaction conditions?

Answer:

Stability assessments should include:

- pH sensitivity : Test in buffered solutions (pH 2–12) using HPLC to monitor degradation. The sulfone group may hydrolyze under strongly acidic/basic conditions .

- Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperature (current data unavailable; extrapolate from analogous Fmoc compounds: ~250°C) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products .

Key Risk : Combustion emits toxic fumes (e.g., SO₂, CO); avoid high-temperature reactions without proper ventilation .

Advanced: How can researchers address data gaps in toxicity and ecotoxicity profiles?

Answer:

- In vitro assays : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess acute cytotoxicity. Compare with structurally similar Fmoc-protected compounds (e.g., LD₅₀ > 500 mg/kg in rodents for Fmoc-amino acids) .

- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) if environmental release is possible. Current SDS data lack ecotoxicological parameters .

Advanced: What strategies optimize coupling efficiency in peptide synthesis applications?

Answer:

- Activation : Use HATU or PyBOP as coupling agents to enhance reactivity with sterically hindered amines on the thiazepane ring .

- Solvent selection : DMF or DCM improves solubility; add DIEA (N,N-diisopropylethylamine) to neutralize acidic byproducts .

- Monitoring : Track reaction progress via LC-MS or FTIR to detect unreacted starting materials .

Challenge : The bulky Fmoc group may reduce coupling yields; optimize molar ratios (1.5:1 reagent:substrate) .

Contradiction Analysis: How to resolve discrepancies in reported incompatible materials?

Answer:

- Cross-reference SDS : lists strong acids/bases and oxidizers as incompatible, while other SDS (e.g., ) omit specifics. Validate via small-scale compatibility tests (e.g., mix with 1M HCl or H₂O₂, monitor via HPLC) .

- Mechanistic insight : The sulfone group’s electron-withdrawing nature increases susceptibility to nucleophilic attack by bases or reductive cleavage .

Basic: What analytical techniques confirm structural integrity?

Answer:

- NMR : ¹H/¹³C NMR verifies Fmoc group presence (δ ~7.75–7.30 ppm for aromatic protons) and sulfone signals (δ ~3.5–4.5 ppm) .

- Elemental analysis : Confirm C, H, N, S content matches theoretical values (±0.4%) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone S=O bonds (~1300–1150 cm⁻¹) .

Advanced: How to assess ecological impact given limited data?

Answer:

- Biodegradability : Use OECD 301D (closed bottle test) to measure BOD₅ (biological oxygen demand) .

- Soil mobility : Perform column leaching studies; the carboxylic acid group may increase hydrophilicity and mobility .

- Precautionary measures : Treat waste as hazardous until empirical data are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.